Sodium (4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate
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Overview
Description
Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring, an amino acid derivative, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the introduction of the amino acid derivative, and the final carboxylation. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Carboxymethylcellulose Sodium: A cellulose derivative used as a viscosity modifier and thickener.
Sodium Carboxymethyl Cellulose: Commonly used in food products and pharmaceuticals.
Uniqueness
Sodium (4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring and amino acid derivative sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N3NaO5S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
sodium;(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H21N3O5S.Na/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24);/q;+1/p-1/t9-,10?,11+,13?;/m1./s1 |
InChI Key |
PLZXJEOGTTXFST-FQBITWOQSA-M |
Isomeric SMILES |
CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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